molecular formula C8H9NO4S B1295666 4-[(Methylsulfonyl)amino]benzoic acid CAS No. 7151-76-0

4-[(Methylsulfonyl)amino]benzoic acid

Cat. No. B1295666
CAS RN: 7151-76-0
M. Wt: 215.23 g/mol
InChI Key: SROHFTOYGFCJAF-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

A mixture of ethyl 4-[(methylsulfonyl)amino]benzoate (Lumma, W. C. et al. J. Med. Chem. 1987, 30, 758-763) (2.43 g, 0.01 mol) in 1N sodium hydroxide (22 mL, 0.022 mol) was stirred at room temperature for 24 h and then at 48° C. for 24 h. The mixture was acidified with concentrated hydrochloric acid to give a white precipitate which was separated by filtration. The cake was washed with water, dried, and recrystallized with ethanol-water to give 1.4 g (65%) of the title compound as white flakes, mp 248° C.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=1)(=[O:4])=[O:3].[OH-].[Na+].Cl>>[CH3:1][S:2]([NH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 48° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to give a white precipitate which
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
The cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized with ethanol-water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.